

# Technical Guide on the Biological Activity of KX-826 (Pyrilutamide)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MCI826   |           |
| Cat. No.:            | B1676270 | Get Quote |

Disclaimer: Information regarding a compound specifically identified as "MCI-826" is not readily available in the public domain. The following technical guide details the biological activity of KX-826, also known as pyrilutamide, a compound with a similar designation that is under active investigation. This information is provided as a potential alternative based on the similarity of the requested topic.

#### Introduction

KX-826 (pyrilutamide) is a novel, nonsteroidal, selective high-affinity androgen receptor (AR) antagonist.[1] It is being developed by Kintor Pharmaceutical Limited for the topical treatment of androgenetic alopecia (AGA) and acne vulgaris.[2][3] As a topical agent, KX-826 is designed to exert its effects locally at the hair follicle, minimizing systemic exposure and associated side effects.[4][5]

#### **Mechanism of Action**

The primary mechanism of action of KX-826 is the competitive antagonism of the androgen receptor. In androgen-sensitive tissues like the hair follicle, the potent androgen dihydrotestosterone (DHT) binds to the AR. This hormone-receptor complex then translocates to the nucleus, where it modulates the expression of genes that lead to the miniaturization of hair follicles and a shortened anagen (growth) phase of the hair cycle.[4]

KX-826, with its high affinity for the AR, competes with DHT for binding to the receptor's ligand-binding domain.[4][5] By occupying the receptor without activating it (silent antagonism), KX-



826 prevents the downstream signaling cascade initiated by DHT. This local blockade of androgen signaling in the scalp helps to counteract hair follicle miniaturization and promote the growth of terminal hairs.[4][5] Upon entering systemic circulation, KX-826 is rapidly metabolized into inactive forms, which contributes to its favorable safety profile.[4]

## Signaling Pathway of Androgen Action and KX-826 Inhibition

Caption: Mechanism of KX-826 as a competitive antagonist of the androgen receptor in hair follicle cells.

### **Quantitative Data**

**In Vitro Activity** 

| Compound                 | Target               | Assay                  | IC50 (nM) | Reference |
|--------------------------|----------------------|------------------------|-----------|-----------|
| KX-826<br>(Pyrilutamide) | Androgen<br>Receptor | Competitive<br>Binding | 0.28      | [1]       |
| Bicalutamide (Reference) | Androgen<br>Receptor | Competitive<br>Binding | 3.1       | [1]       |

#### **Clinical Efficacy in Androgenetic Alopecia (Males)**



| Trial<br>Phase                 | Treatmen<br>t Group        | Duration | Primary<br>Endpoint                                   | Result                                      | p-value | Referenc<br>e |
|--------------------------------|----------------------------|----------|-------------------------------------------------------|---------------------------------------------|---------|---------------|
| Phase II<br>(China)            | 0.5% BID                   | 24 Weeks | Change in<br>TAHC/cm <sup>2</sup><br>from<br>baseline | +22.73                                      | <0.001  | [1][6]        |
| Phase II<br>(China)            | 0.5% BID<br>vs.<br>Placebo | 24 Weeks | Change in TAHC/cm²                                    | +15.34                                      | 0.024   | [1][6]        |
| Phase II<br>(China)            | 0.5% BID<br>vs.<br>Placebo | 24 Weeks | Change in<br>TAHC/cm <sup>2</sup><br>from<br>baseline | +22.39 vs<br>+8.73                          | 0.002   | [7][8][9]     |
| Phase II<br>(China)            | 1.0% BID<br>vs.<br>Placebo | 24 Weeks | Change in<br>TAHC/cm <sup>2</sup><br>from<br>baseline | +21.87 vs<br>+8.73                          | 0.004   | [7][8][9]     |
| Phase III<br>(China)           | 0.5% BID                   | 24 Weeks | Change in<br>TAHC/cm <sup>2</sup><br>from<br>baseline | Statistically<br>significant<br>hair growth | <0.0001 | [4]           |
| Long-Term<br>Safety<br>(China) | 0.5% BID                   | 52 Weeks | % of patients with ≥10 hairs/cm² TAHC increase        | 46%                                         | N/A     | [9][10]       |
| Long-Term<br>Safety<br>(China) | 0.5% BID                   | 52 Weeks | % of patients with ≥20 hairs/cm² TAHC increase        | 20%                                         | N/A     | [9][10]       |



TAHC: Target Area Hair Count; BID: Twice daily

Clinical Efficacy in Androgenetic Alopecia (Females)

| Trial<br>Phase      | Treatmen<br>t Group | Duration | Primary<br>Endpoint                     | Result | p-value | Referenc<br>e |
|---------------------|---------------------|----------|-----------------------------------------|--------|---------|---------------|
| Phase II<br>(China) | 0.5% QD             | 24 Weeks | Change in<br>TAHC/cm²<br>vs.<br>Placebo | +11.39 | 0.0087  | [1]           |

QD: Once daily

## **Experimental Protocols Phase II Clinical Trial for Male AGA in China**

- Objective: To evaluate the efficacy and safety of KX-826 for treating adult male patients with AGA.
- Study Design: A multi-center, randomized, double-blind, placebo-controlled study.[11]
- Participants: 120 male subjects with AGA, classified as Norwood-Hamilton scale IIIv, IV, or V.
   [6]
- Intervention Groups:[1][6]
  - KX-826 0.25% solution applied twice daily (BID).
  - KX-826 0.5% solution applied once daily (QD).
  - KX-826 0.5% solution applied twice daily (BID).
  - Placebo solution.
- Treatment Duration: 24 weeks.[1]



- Primary Endpoint: The change from baseline in non-vellus target area hair count (TAHC) in a 1 cm² area at week 24.[6]
- Method of Administration: Topical application to the scalp.

#### Phase III Clinical Trial for Male AGA in China

- Objective: To confirm the efficacy and safety of KX-826 for the topical treatment of Chinese adult male patients with AGA.
- Study Design: A multi-center, randomized, double-blind, placebo-controlled study.[12][13]
- Participants: Approximately 740 adult male subjects with AGA (Norwood-Hamilton scale IIIv, IV, and V).[13]
- Intervention Groups:[12][13]
  - KX-826 0.5% solution applied twice daily (BID).
  - Placebo solution. Subjects were randomized in a 1:1 ratio.
- Treatment Duration: 24 weeks, with an additional 4-week safety follow-up.[3][12]
- Primary Endpoint: The change from baseline in non-vellus TAHC at week 24 compared to placebo.
- Method of Administration: Topical application of approximately 1 mL (7 sprays) to the target scalp area, massaged until absorbed. The application is done on a dry scalp and hair.[12]

#### **Experimental Workflow for Clinical Trials**





Click to download full resolution via product page

Caption: Generalized workflow for the randomized, placebo-controlled clinical trials of KX-826.



#### Safety and Tolerability

Across multiple clinical trials, KX-826 has demonstrated a favorable safety profile.[1][3]

- Adverse Events: Most treatment-emergent adverse events (TEAEs) were reported as mild and were comparable in incidence to the placebo groups.[1]
- Common Adverse Reactions: The most frequently reported adverse event is contact dermatitis or pruritus (itching) at the application site.[1][6]
- Systemic Side Effects: No serious adverse events (SAEs) have been reported. Notably, there have been no reports of drug-related sexual dysfunction, a concern often associated with systemic antiandrogen therapies.[9][10] This is attributed to the topical application and rapid systemic metabolism of the drug.[4]

#### Conclusion

KX-826 (pyrilutamide) is a potent and selective androgen receptor antagonist that has shown promising results in clinical trials for the treatment of androgenetic alopecia. Its mechanism of action, involving the local inhibition of DHT-mediated signaling in the scalp, combined with a favorable safety profile due to minimal systemic exposure, positions it as a potentially valuable therapeutic option. Further data from ongoing and future clinical trials will be crucial in fully establishing its efficacy and long-term safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pyrilutamide Wikipedia [en.wikipedia.org]
- 2. Pyrilutamide (KX-826) For Hair Loss: Conflicting Study Results [perfecthairhealth.com]
- 3. hims.com [hims.com]
- 4. KX-826 Androgen receptor antagonist-Kintor Pharmaceutical Limited [en.kintor.com.cn]







- 5. Kintor Pharma's KX-826 and GT20029 for Treatment of Androgenetic Alopecia (AGA) and Acne Presented at AAD 2023 BioSpace [biospace.com]
- 6. Kintor Pharmaceutical KX-826 Phase 2 Results With Poster Follicle Thought [folliclethought.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Reddit The heart of the internet [reddit.com]
- 9. Kintor's KX-826 meets phase II endpoints in male alopecia | BioWorld [bioworld.com]
- 10. Long-Term Safety Phase III Clinical Trial Of KX-826 For The Treatment Of AGA Reached Primary Endpoint-Kintor Pharmaceutical Limited [en.kintor.com.cn]
- 11. youtube.com [youtube.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [Technical Guide on the Biological Activity of KX-826 (Pyrilutamide)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676270#biological-activity-of-mci826]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com